Product packaging for S-(6-Aminohexyl) ethanethioate(Cat. No.:CAS No. 805950-17-8)

S-(6-Aminohexyl) ethanethioate

Cat. No.: B1660630
CAS No.: 805950-17-8
M. Wt: 175.29
InChI Key: CVJRFXDLOMOAGV-UHFFFAOYSA-N
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Description

S-(6-Aminohexyl) ethanethioate is a useful research compound. Its molecular formula is C8H17NOS and its molecular weight is 175.29. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NOS B1660630 S-(6-Aminohexyl) ethanethioate CAS No. 805950-17-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

805950-17-8

Molecular Formula

C8H17NOS

Molecular Weight

175.29

IUPAC Name

S-(6-aminohexyl) ethanethioate

InChI

InChI=1S/C8H17NOS/c1-8(10)11-7-5-3-2-4-6-9/h2-7,9H2,1H3

InChI Key

CVJRFXDLOMOAGV-UHFFFAOYSA-N

SMILES

CC(=O)SCCCCCCN

Canonical SMILES

CC(=O)SCCCCCCN

Origin of Product

United States

Significance in Chemical Synthesis and Functional Materials Research

The importance of S-(6-Aminohexyl) ethanethioate in academic research is rooted in its utility as a building block for creating complex molecular architectures and functional materials. The presence of two distinct functional groups—an amine and a thioacetate (B1230152)—at opposite ends of a hexyl chain allows for a high degree of control in chemical synthesis.

In the realm of functional materials, this compound is instrumental in the surface modification of materials, particularly in the formation of self-assembled monolayers (SAMs). dtu.dksigmaaldrich.comsigmaaldrich.com SAMs are highly ordered molecular layers that spontaneously form on a substrate, and they are crucial for tuning the surface properties of materials for a wide range of applications, including biosensors, electronics, and biocompatible coatings. sigmaaldrich.comrsc.org The thioacetate group can be deprotected in situ to reveal a thiol, which has a strong affinity for noble metal surfaces like gold, forming a stable covalent bond. sigmaaldrich.com This allows for the creation of robust and well-defined functional surfaces.

Role As a Versatile Synthetic Intermediate and Bioconjugation Handle

S-(6-Aminohexyl) ethanethioate serves as a highly versatile synthetic intermediate due to the orthogonal reactivity of its functional groups. nih.gov The term "orthogonal" in this context means that the amine and the thioacetate (B1230152) can be reacted selectively without interfering with each other. This allows for a stepwise approach to synthesis, where one end of the molecule can be attached to a substrate or another molecule, while the other end remains available for further modification.

This characteristic is particularly valuable in bioconjugation, the process of linking a synthetic molecule to a biomolecule such as a protein or a nucleic acid. nih.gov The amine group of this compound can readily react with activated carboxylic acids or other electrophiles on a biomolecule to form a stable amide bond. nih.gov Subsequently, the thioacetate can be cleaved to expose the thiol, which can then be used for attachment to a surface or for reaction with other thiol-reactive chemical groups. nih.gov This makes this compound an effective "handle" or "linker" for tethering biomolecules to surfaces or for creating complex bioconjugates.

Overview of Current Research Trajectories

General Synthetic Routes and Precursors

The preparation of this compound can be accomplished through several synthetic strategies, each with distinct advantages depending on the desired scale and purity.

Multi-step synthesis is a common and reliable approach for producing this compound, typically starting from commercially available precursors like 6-amino-1-hexanol (B32743) or its N-protected derivatives. pharmafeatures.comlibretexts.orgworktribe.com A representative pathway involves the protection of the amino group, activation of the terminal hydroxyl group, substitution with a thioacetate (B1230152) source, and final deprotection of the amine. rsc.org

A well-documented multi-step synthesis begins with tert-butyl (6-hydroxyhexyl)carbamate. rsc.org The hydroxyl group is first converted into a better leaving group, such as a tosylate, by reacting it with tosyl chloride in the presence of a base. rsc.org The subsequent step involves a nucleophilic substitution reaction where the tosylate is displaced by potassium thioacetate to form the thioester. rsc.org The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group from the amine using a strong acid like trifluoroacetic acid (TFA), yielding the desired this compound. rsc.org

A summary of a typical multi-step synthesis is presented below:

StepStarting MaterialReagentsProductYield
1tert-butyl (6-hydroxyhexyl)carbamateTosyl chloride, Triethylamine, Dichloromethane(6-((tert-butoxycarbonyl)amino)hexyl) 4-methylbenzenesulfonate77%
2(6-((tert-butoxycarbonyl)amino)hexyl) 4-methylbenzenesulfonatePotassium thioacetate, Tetrahydrofuran (B95107)S-(6-((tert-butoxycarbonyl)amino)hexyl) ethanethioate77%
3S-(6-((tert-butoxycarbonyl)amino)hexyl) ethanethioateTrifluoroacetic acid, DichloromethaneThis compound95%
Data derived from a representative synthesis described in the literature. rsc.org

A one-pot synthesis involves multiple reaction steps occurring in the same reactor without the isolation of intermediates, which can increase efficiency and reduce waste. nih.govgoogle.com While specific one-pot syntheses for this compound from simple precursors are not extensively documented, related processes have been developed. For example, one-pot methods exist for producing thioglycosides from unprotected sugars, which involves the in-situ generation of S-glycosyl isothiouronium salts followed by reaction with alkylating agents. researchgate.net Furthermore, thioesters like this compound can themselves be used in subsequent one-pot reactions, such as the formation of amides directly from carboxylic acids in water, where the thioester is a key, stable intermediate. escholarship.org

Key Reactions and Protective Group Chemistry

The utility of this compound stems from the differential reactivity of its functional groups, allowing for selective chemical transformations.

The formation of the thioacetate group in this compound is a prime example of a nucleophilic displacement reaction, typically following an SN2 mechanism. encyclopedia.pub In this key transformation, a good leaving group, such as a tosylate or a halide, on a 6-carbon chain is displaced by the thiolate anion generated from a thioacetate salt, most commonly potassium thioacetate. rsc.orgbeilstein-journals.org

The reaction is generally performed in a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the dissolution of the reagents and promote the SN2 pathway. rsc.orgbeilstein-journals.org The reaction often requires heating to proceed at a reasonable rate. rsc.orgbeilstein-journals.orgpsu.edu Studies on related systems have shown that this substitution occurs with an inversion of configuration at the chiral center, which is characteristic of the SN2 mechanism. encyclopedia.pub

SubstrateNucleophileSolventTemperatureProductReference
(6-((tert-butoxycarbonyl)amino)hexyl) 4-methylbenzenesulfonatePotassium thioacetateTHF75 °CS-(6-((tert-butoxycarbonyl)amino)hexyl) ethanethioate rsc.org
6-chlorohexyl trisaccharide derivativePotassium thioacetateDMF80 °C6-acetylthiohexyl trisaccharide derivative beilstein-journals.orgpsu.edu
Menthyl tosylatePotassium thioacetateNot specifiedHeatedMenthyl thioacetate encyclopedia.pub

The primary amine of this compound is a nucleophile that readily participates in amide bond formation with activated carboxylic acids. rsc.orgmychemblog.com This reaction is fundamental in peptide chemistry and for conjugating the molecule to various substrates. nih.govgrowingscience.com While the reaction can be achieved using acyl chlorides, modern peptide coupling reagents are widely used to ensure high efficiency and minimize side reactions. rsc.orgnih.gov

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent for forming amide bonds, especially with substrates that may have significant steric hindrance. enamine.nethighfine.com The mechanism involves the activation of a carboxylic acid by HATU to form a highly reactive O-acyl(tetramethyl)isouronium salt. chemicalbook.com This activated intermediate is then susceptible to nucleophilic attack by the amine of this compound, often in the presence of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) to neutralize the acid formed and facilitate the reaction. thieme-connect.denih.gov This method is known for its rapid reaction times and for proceeding with low levels of racemization. chemicalbook.compeptide.com

A general reaction scheme for a HATU-promoted amide coupling is as follows:

Reactant 1Reactant 2Coupling Reagent/BaseSolventConditionsProduct TypeReference
Carboxylic AcidAmine (e.g., this compound)HATU / DIPEADMFRoom Temp, hrsAmide growingscience.comthieme-connect.de
2,2'-bipyridinyl-5-carbonyl chlorideS-(6-aminohexyl)ethanethioateTriethylamine / PyridineCH2Cl2Reflux, 16 hrsAmide rsc.org
Boc-protected valineAromatic amineHATU / DIPEADMF23 °C, 5 hrsAmide nih.gov

Reductive Transformations (e.g., Birch Reduction Conditions)

Reductive transformations are a cornerstone of organic synthesis, enabling the conversion of functional groups to lower oxidation states. The Birch reduction is a powerful example, typically employed for the reduction of aromatic rings to 1,4-cyclohexadienes using a solution of an alkali metal (like lithium or sodium) in liquid ammonia (B1221849) with an alcohol proton source. nih.govacs.org This method generates solvated electrons, which are potent reducing agents. nih.gov

When considering the applicability of Birch reduction conditions to this compound, an aliphatic, non-aromatic substrate, the focus shifts to the reactivity of its specific functional groups.

Primary Amine: The primary amino group is generally stable under Birch conditions and does not undergo reduction. However, its N-H protons are acidic enough to quench the solvated electrons or the radical anion intermediates, meaning it can act as the proton source in the reaction.

Thioester (S-Acetyl Group): The thioester functionality is susceptible to cleavage under dissolving metal reduction conditions. The electron transfer from the solvated electrons can lead to the scission of the acyl-sulfur bond, ultimately generating the free thiol (6-aminohexane-1-thiol) after workup. While the classical Birch reduction is primarily associated with arene reduction, the reagents used are capable of reducing various functional groups. nih.gov

Modern variations of the Birch reduction have been developed to be safer and more scalable, using alternative solvents to liquid ammonia or employing electrochemical methods. acs.orgnih.govucl.ac.uk However, these methods are still designed for substrates with much lower reduction potentials than simple aliphatic amines or thioesters. Therefore, while the conditions of a Birch reduction would likely cleave the thioester, it would not be the typical or most efficient method for this specific transformation, which is more easily accomplished by simple hydrolysis.

SN2 Reactions in Functionalization

The structure of this compound, featuring nucleophilic centers at opposite ends of a flexible hexyl chain (or the potential for one), makes it an ideal reagent for functionalization via bimolecular nucleophilic substitution (SN2) reactions.

The primary amine serves as a moderate nucleophile. It can react directly with various electrophiles, such as primary alkyl halides or tosylates, to form secondary amines. This reaction allows for the covalent attachment of the linker to a molecule bearing a suitable electrophilic site.

The thiol functionality, protected as a thioacetate, requires deprotection to participate in SN2 reactions. The thioacetate is readily hydrolyzed under basic conditions (e.g., with sodium hydroxide (B78521) or ammonia) to generate the corresponding thiolate anion in situ. This thiolate is a potent nucleophile, significantly more so than its alcohol analog, and reacts efficiently with a wide range of electrophiles to form thioethers. This two-step, one-pot process of deprotection followed by alkylation is a common strategy for introducing thioether linkages.

Table 1: Examples of SN2 Functionalization of this compound Click on headers to sort.

Nucleophilic Center Deprotection Required? Electrophile Example Product Class
Primary Amine (-NH₂) No Benzyl (B1604629) Bromide Secondary Amine
Thiolate (-S⁻) Yes (Hydrolysis of -SAc) Iodoacetic Acid Carboxymethyl Thioether
Primary Amine (-NH₂) No Propargyl Bromide N-Propargylated Amine

Orthogonal Protecting Group Strategies

In the synthesis of complex molecules, the differential protection of functional groups is crucial. Orthogonal protecting group strategies allow for the selective deprotection of one functional group in the presence of others by using reaction conditions that are specific to that group. bham.ac.ukorganic-chemistry.org For a bifunctional molecule like this compound, this allows for the sequential modification of the amine and thiol moieties.

tert-Butoxycarbonyl (Boc): The Boc group is a widely used, acid-labile protecting group for amines. numberanalytics.com The amino group of this compound can be protected by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. numberanalytics.comwikipedia.org The resulting Boc-protected amine is stable to a wide range of non-acidic conditions, including the basic conditions required to hydrolyze the thioacetate. organic-chemistry.org Deprotection is achieved with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. wikipedia.orgresearchgate.net This provides a robust orthogonal strategy: the thioacetate can be cleaved under basic conditions while the Boc group remains, and subsequently, the Boc group can be removed under acidic conditions without affecting the newly formed thioether or free thiol.

Benzyl (Bn): The benzyl group is another common protecting group, typically installed on amines or thiols using benzyl bromide (BnBr) with a base. commonorganicchemistry.com Its primary method of removal is catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst, Pd/C). commonorganicchemistry.comorganic-chemistry.org While effective, this removal method is non-orthogonal with respect to the thioester, as hydrogenation conditions can also reduce or cleave the thioester bond. Thus, the benzyl group is less commonly used in orthogonal schemes with thioacetates unless the desired outcome includes simultaneous deprotection and thioester reduction.

S-Acetyl (Ac): The thioacetate group present in the parent molecule is itself a protecting group for the thiol. acs.org It is stable to the acidic conditions used to remove Boc groups but is readily cleaved by base-catalyzed hydrolysis (e.g., NaOH, K₂CO₃, or ammonia in methanol). acs.orgsigmaaldrich.com This acid-stable/base-labile nature is the cornerstone of its utility in orthogonal protection schemes, particularly in peptide synthesis where it can be removed without affecting acid-labile side-chain protecting groups. acs.org

Photolabile Protecting Groups (PPGs): These groups offer an additional layer of orthogonality, as they are cleaved by irradiation with light of a specific wavelength, leaving chemically-labile groups intact. researchgate.netwiley-vch.de For instance, a thiol can be protected with a 2-nitrobenzyl (NB) group, which can be removed with UV light. wiley-vch.demdpi.com An amine could be similarly protected. This strategy allows for the deprotection of a specific site in a molecule with high spatial and temporal control, independent of the pH or chemical environment. mdpi.com

Ammonolysis: This refers to the cleavage of a bond by ammonia. In this context, it is a specific method for deprotecting the S-acetyl group. Treating the thioacetate with a solution of ammonia in an alcohol like methanol (B129727) is a mild and effective way to generate the free thiol. This method is often preferred over stronger bases like sodium hydroxide when other base-sensitive functional groups are present in the molecule. libretexts.org

Table 2: Orthogonal Protecting Group Strategy Summary Click on headers to sort.

Protecting Group Functional Group Protected Stable To Labile To (Removal Conditions) Orthogonal To
Boc Amine Base, Hydrogenolysis, Nucleophiles Strong Acid (TFA, HCl) wikipedia.orgtcichemicals.com S-Acetyl, Benzyl (if removed by acid)
S-Acetyl Thiol Acid, Mild Reductants Base (NaOH, NH₃), Nucleophiles acs.orgsigmaaldrich.com Boc
Benzyl (Bn) Amine, Thiol Acid, Base Catalytic Hydrogenolysis commonorganicchemistry.comorganic-chemistry.org Limited (cleavage conditions not selective)

| o-Nitrobenzyl | Thiol | Acid, Base | UV Light (e.g., 365 nm) wiley-vch.demdpi.com | Boc, S-Acetyl, Benzyl |

Biocatalytic Approaches in Synthesis

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations, often under mild, environmentally benign conditions. acs.org These approaches are increasingly integrated into synthetic routes to produce complex molecules.

Enzyme-Mediated Transformations for Compound Elaboration

Enzymes can be used to selectively modify this compound or its derivatives, offering advantages over traditional chemical methods, particularly in terms of selectivity (chemo-, regio-, and stereo-).

Enzymatic Deprotection: Hydrolase enzymes such as lipases, proteases, and esterases are known to catalyze the cleavage of ester and amide bonds. Certain esterases and lipases can recognize the thioester bond of the S-acetyl group and catalyze its hydrolysis to yield 6-aminohexane-1-thiol. This enzymatic deprotection occurs under neutral pH and ambient temperature, conditions that are orthogonal to most chemical protecting groups and preserve the integrity of sensitive functionalities elsewhere in a substrate.

Enzymatic Functionalization: Other classes of enzymes can be used to elaborate the molecule. For instance, a transaminase could potentially convert the terminal amino group into a ketone through a process of transamination. Acyltransferases could use the amine as a nucleophilic acceptor to form a new amide bond in a highly specific manner, a process central to many biological pathways. nih.gov

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines the strengths of both traditional organic chemistry and biocatalysis to build complex molecules efficiently. nih.govrsc.org this compound is a valuable building block for such strategies.

A typical chemoenzymatic route might involve the following:

Chemical Synthesis: The amine of this compound is first functionalized using conventional organic chemistry, for example, by forming an amide bond with a complex, acid-labile carboxylic acid.

Enzymatic Transformation: In a subsequent step, a lipase (B570770) or esterase is used to selectively hydrolyze the thioacetate group. d-nb.info Using an enzyme for this step avoids the use of chemical bases, which might compromise the acid-labile moiety installed in the first step.

Further Chemical Modification: The newly revealed free thiol can then be reacted with another molecule, for instance, via a Michael addition or SN2 reaction, to complete the synthesis.

This approach, where chemical and enzymatic steps are performed sequentially, allows for the construction of sophisticated molecular architectures that would be difficult to access using either methodology alone. researchgate.net The ability to use enzymes for key transformations simplifies purification and can introduce chirality or avoid harsh reaction conditions that would lead to side products and decomposition. researchgate.netresearchgate.net

Strategies for Macromolecular Conjugation

The dual functionality of this compound makes it a versatile tool for linking various biomolecules together, enabling the creation of complex conjugates for research, diagnostic, and therapeutic applications.

The conjugation of small molecules, known as haptens, to larger carrier proteins is a common strategy to elicit a robust immune response for antibody production. nih.govmdpi.com Carrier proteins provide the necessary T-cell epitopes, which are often lacking in smaller molecules like peptides or drugs. mdpi.com Common carrier proteins used for this purpose include Keyhole Limpet Hemocyanin (KLH), Bovine Serum Albumin (BSA), and Ovalbumin (OVA). nih.govthermofisher.com

The this compound linker can facilitate this process in several ways. A hapten containing a carboxylic acid can be coupled to the primary amine of this compound. Subsequently, the terminal thioester is deprotected to expose the thiol group, which can then be conjugated to a maleimide-activated carrier protein. thermofisher.com Alternatively, the amine group of the linker can be directly coupled to carboxyl groups on the protein using carbodiimide (B86325) chemistry (e.g., with EDC). thermofisher.com This versatility allows for controlled, multi-step conjugation to create well-defined hapten-carrier immunogens. A synthetic pentadecasaccharide, for instance, was conjugated to the ε-amino groups of lysine (B10760008) residues on the tetanus toxoid carrier protein to create a vaccine candidate. cam.ac.uk

Carrier ProteinAbbreviationTypical Use
Keyhole Limpet HemocyaninKLHPrimary choice for immunogen preparation due to high immunogenicity. thermofisher.com
Bovine Serum AlbuminBSACommonly used for generating anti-peptide antibodies. nih.gov
OvalbuminOVAUsed as an immunogenic carrier for various haptens. thermofisher.com
Tetanus ToxoidTTUsed in licensed vaccines as a carrier for polysaccharide antigens. cam.ac.uk

Chemically modified oligonucleotides are essential for therapeutic, diagnostic, and gene analysis applications. d-nb.infoacs.orgnih.gov Functionalization with linkers allows for the attachment of various ligands, such as fluorophores, lipids, or targeting molecules, to improve their properties. d-nb.infoacs.org The 6-aminohexyl group is a frequently used spacer for introducing primary amines into oligonucleotides, which can then be used for subsequent labeling. acs.orgnih.gov

This compound is well-suited for this purpose. It can be incorporated into an oligonucleotide during solid-phase synthesis, typically via a phosphoramidite (B1245037) derivative of the amine group. After synthesis, the oligonucleotide bears a terminal protected thiol. This thioester can be deprotected using hydroxylamine (B1172632) to expose the sulfhydryl group. cephamls.com This free thiol provides a specific reactive handle for conjugation with molecules containing thiol-reactive groups like maleimides, which is valuable for creating oligonucleotide-peptide or oligonucleotide-drug conjugates. acs.orgacs.org This strategy allows for precise, site-specific modifications. d-nb.info

The attachment of fluorophores and lipids to biomolecules like oligonucleotides is critical for developing new diagnostic and therapeutic tools. acs.orgnih.gov Fluorophores are used for detection and imaging, while lipids can enhance cellular uptake and delivery. acs.org this compound provides a spacer that separates the attached ligand from the biomolecule, minimizing potential steric hindrance or interference with biological activity.

The primary amine of this compound can be reacted with an activated form of a lipid (e.g., a fatty acid NHS ester) or a fluorophore. acs.org For example, a study demonstrated the synthesis of a fluorescent derivative of a dideoxyadenosine triphosphate by labeling the aliphatic amino group of a 6-aminohexyl linker with a fluorescent dye. rsc.org Similarly, fatty acids were successfully conjugated to oligonucleotides modified with amino linkers. acs.org The thioester end of the linker remains available for further, orthogonal conjugation after deprotection, allowing for the creation of dual-labeled molecules.

Molecule TypeExamplePurpose of Conjugation
FluorophoreFluorescein isothiocyanate (FITC)Enables detection and tracking of the biomolecule. acs.orgfluorofinder.com
LipidFatty AcidsCan improve the cellular delivery of oligonucleotides. acs.org
Dark QuencherDabcylUsed in diagnostic probes like Molecular Beacons to quench fluorescence until target binding occurs. biosearchtech.com

This compound is directly employed in the synthesis of complex peptide conjugates. rsc.org Its bifunctional nature is ideal for linking peptide fragments or attaching peptides to other molecules. In one detailed synthesis, this compound (referred to as Compound D in the study) was reacted with a protected lysine derivative, Z-Lys(Boc)-OH. rsc.org The primary amine of the linker attacks the activated carboxylic acid of the amino acid, forming a stable amide bond. This reaction is typically facilitated by coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt). rsc.org The resulting conjugate contains the peptide component linked via the 6-aminohexyl spacer, with the acetyl-protected thiol group available for subsequent reactions.

Reactant 1Reactant 2Coupling AgentsProduct
This compound rsc.orgZ-Lys(Boc)-OH rsc.orgEDCI, HOBt, DIPEA rsc.org(S)-S-(6-(2-(((benzyloxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanamido)hexyl) ethanethioate rsc.org

Reactive Groups and Linker Chemistry

The utility of any linker in bioconjugation is defined by the chemistry of its reactive groups. This compound possesses two key functionalities: a primary amine and a thioester. The distinct reactivity of each group allows for controlled, specific chemical modifications.

The terminal primary amine (-NH2) on the 6-aminohexyl chain is a potent nucleophile. msu.edu This reactivity is the basis for its most common application: the formation of stable amide bonds. libretexts.org Amide bonds are prevalent in biology, most notably as the peptide bonds that link amino acids to form proteins. libretexts.org

In synthetic conjugation, the primary amine of this compound readily reacts with an activated carboxylic acid. researchgate.net This activation is often achieved using N-hydroxysuccinimide (NHS) esters. The NHS ester reacts with the primary amine to form a stable amide linkage, releasing NHS as a byproduct. cephamls.comiris-biotech.de This reaction is efficient at physiological to slightly alkaline pH (typically pH 7-9). fluorofinder.comiris-biotech.de Alternatively, coupling agents such as carbodiimides (e.g., EDC) can be used to facilitate the reaction between a carboxylic acid and the amine in a one-pot procedure. rsc.orgresearchgate.net This robust and well-characterized reaction forms the chemical foundation for attaching this compound to proteins, peptides, and other molecules that contain or can be modified to contain a carboxylic acid group.

Reactive Group 1 (on linker)Reactive Group 2 (on target molecule)Resulting Covalent Linkage
Primary Amine (-NH₂)Activated Carboxylic Acid (e.g., NHS ester)Amide (-CO-NH-) fluorofinder.comiris-biotech.de
Primary Amine (-NH₂)Isothiocyanate (-NCS)Thiourea (-NH-CS-NH-) fluorofinder.com

Thiol Reactivity (e.g., with Maleimides, Haloacetamides for Thioether Formation)

Once the acetyl group is removed from this compound to expose the free thiol, it becomes a potent nucleophile, readily reacting with specific electrophilic partners to form stable thioether bonds. This reactivity is central to its utility in bioconjugation.

Maleimides are among the most common reaction partners for thiols. The reaction proceeds via a Michael addition, where the thiolate anion attacks one of the double-bonded carbons of the maleimide (B117702) ring. prolynxinc.com This reaction is highly selective for thiols at neutral or slightly acidic pH (pH 6.5-7.5), minimizing side reactions with other nucleophilic groups like amines. biotium.com The resulting succinimidyl thioether linkage is generally stable, although its long-term stability in vivo can be influenced by factors such as thiol exchange reactions. prolynxinc.com

Haloacetamides, such as iodoacetamides, represent another class of thiol-reactive reagents. The reaction involves the nucleophilic attack of the thiol on the carbon atom bearing the halogen, resulting in the displacement of the halide and the formation of a stable thioether bond. This alkylation reaction is generally rapid and efficient.

The choice between maleimides and haloacetamides can depend on the specific application, considering factors like reaction kinetics, pH stability, and potential for side reactions. For instance, maleimide reactions are typically faster than those with haloacetamides.

Table 1: Thiol-Reactive Partners for this compound

Reactive PartnerFunctional GroupReaction TypeResulting LinkageKey Features
Maleimideα,β-Unsaturated CarbonylMichael AdditionSuccinimidyl ThioetherHigh selectivity for thiols at pH 6.5-7.5. biotium.com
Haloacetamide (e.g., Iodoacetamide)Alkyl HalideNucleophilic Substitution (Alkylation)ThioetherForms a very stable bond.

This table summarizes the primary reaction chemistries for the thiol group of deprotected this compound.

Disulfide Bond Formation

The thiol group of deprotected this compound can be oxidized to form a disulfide bond. This can occur through reaction with another thiol-containing molecule, leading to a symmetrical or unsymmetrical disulfide. Disulfide bonds are crucial in determining the structure and function of many proteins and peptides. nih.govfrontiersin.org

The formation of disulfide bonds is an oxidation process. frontiersin.org In a laboratory setting, this can be achieved using various oxidizing agents or through air oxidation, particularly at slightly alkaline pH. Common methods include reaction with other disulfides (thiol-disulfide exchange) or the use of specific reagents that promote disulfide formation. researchgate.net For instance, reaction with a pyridyl disulfide derivative results in a mixed disulfide, which can then be a useful intermediate for further conjugation. thieme-connect.com

Disulfide bonds are reversible, as they can be cleaved back to thiols under reducing conditions, for example, by using reagents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This reversibility is a key feature, often exploited in drug delivery systems where the release of a therapeutic agent is desired in the reducing environment of the cell cytoplasm.

Table 2: Methods for Disulfide Bond Formation

MethodDescriptionKey Characteristics
Air OxidationSpontaneous reaction with oxygen, often slow and pH-dependent.Simple but can be inefficient and lead to mixed products.
Thiol-Disulfide ExchangeReaction of a thiol with an existing disulfide bond to form a new disulfide.Allows for the formation of unsymmetrical disulfides. researchgate.net
Chemical OxidantsUse of reagents like iodine or hydrogen peroxide to facilitate oxidation.Offers more control over the reaction compared to air oxidation. thieme-connect.com

This table outlines common strategies for forming disulfide bonds from the thiol group of deprotected this compound.

Design of Functional Tethers and Linkers

The bifunctional nature of this compound makes it an excellent building block for the design of more complex functional tethers and linkers. chalmers.se The six-carbon (hexyl) chain provides a flexible spacer arm, which can be important for overcoming steric hindrance when conjugating large biomolecules like proteins or antibodies. biotium.com

By first reacting the primary amine group, the protected thiol can be carried through several synthetic steps. The amine can be acylated, alkylated, or used in peptide coupling reactions to attach other functionalities. tennessee.edu For example, it can be coupled to a carboxyl group on a fluorescent dye, a biotin (B1667282) molecule for affinity purification, or a targeting ligand for specific cell recognition.

Once the desired moiety is attached via the amine, the thioacetate is deprotected to reveal the thiol. This thiol is then available for specific conjugation to a biomolecule, such as a cysteine residue on a protein or a thiolated oligonucleotide. nih.gov This sequential reaction strategy allows for the precise construction of well-defined bioconjugates. The stability of the resulting linkage can be tailored, with thioethers offering high stability and disulfide bonds providing a cleavable option. prolynxinc.com

Table 3: Applications in Linker Design

ApplicationStrategyExample Moiety Attached to Amine
Fluorescent LabelingAmine reacts with an activated ester of a fluorophore.Fluorescein, Rhodamine
Affinity TaggingAmine is coupled to a molecule with high binding affinity for a partner.Biotin (for streptavidin binding)
Drug ConjugationAmine is linked to a therapeutic agent, often via a cleavable linker.Cytotoxic drugs for antibody-drug conjugates (ADCs)
Surface ImmobilizationAmine reacts with a functional group on a solid support.Amine-reactive surfaces (e.g., NHS-esters)

This table illustrates the versatility of this compound in constructing functional linkers for various biomolecular applications.

Applications and Research Domains

Medicinal Chemistry and Therapeutic Agent Design Principles

In the field of medicinal chemistry, the precise architecture of therapeutic agents is paramount. S-(6-Aminohexyl) ethanethioate offers a reliable method for assembling complex constructs, enabling the development of targeted therapies and novel drug delivery systems.

The rise of antibiotic resistance is a critical global health threat, driven in part by bacteria that produce metallo-β-lactamase (MBL) enzymes. rsc.orgnih.gov These enzymes utilize zinc ions to hydrolyze and inactivate a broad range of β-lactam antibiotics. nih.gov A key strategy in combating this resistance is the development of MBL inhibitors that can be co-administered with antibiotics to restore their efficacy. rsc.orgnih.gov

The design of potent MBL inhibitors often involves a molecular scaffold that can effectively chelate the zinc ions in the enzyme's active site. mdpi.com Thiol-containing compounds are particularly effective for this purpose, as the soft thiol group binds tightly to the zinc ions, displacing the catalytically essential water molecule. mdpi.com Research has shown that compounds with thioacetate (B1230152) groups can also exhibit significant inhibitory activity, likely acting as prodrugs that are hydrolyzed to the active thiol form. researchgate.net

In this context, this compound can be employed as a linker to connect a zinc-binding thiol warhead to another molecular fragment designed to improve pharmacokinetic properties or interact with other parts of the enzyme. The amine group allows for conjugation to scaffolds such as cyclic amino acids or β-lactam mimics, aiming to enhance drug transport and lipophilicity. rsc.org

Table 1: Research Findings on Thiol-Based Metallo-β-Lactamase Inhibitors

Finding Significance Reference
Thiol-containing compounds act as potent MBL inhibitors by chelating active-site Zn²⁺ ions. Establishes the core mechanism for this class of inhibitors. mdpi.com
Compounds with thioacetate groups show low IC₅₀ values against MBLs. Suggests a viable prodrug strategy where the active thiol is released in situ. researchgate.net

Tumor-Associated Carbohydrate Antigens (TACAs) are specific glycans that are overexpressed on the surface of cancer cells and are correlated with tumor progression and metastasis. nih.govexlibrisgroup.com This makes them attractive targets for the development of therapeutic cancer vaccines. digitellinc.comnih.gov However, TACAs are often poorly immunogenic on their own. nih.gov To overcome this, they are covalently linked to immunogenic carrier proteins, such as Keyhole Limpet Hemocyanin (KLH), to create glycoconjugates that can elicit a robust and specific immune response. nih.govnih.gov

This compound is an ideal linker for this application. The synthesis strategy typically involves:

Modifying the TACA with the linker by forming an amide bond between the linker's amine group and a carboxylic acid on the carbohydrate or a precursor.

Deprotecting the thioacetate to reveal the free thiol.

Conjugating the thiol-modified TACA to a maleimide-activated carrier protein via a stable thioether linkage.

This approach allows for the controlled, site-specific attachment of the carbohydrate antigen to the protein carrier, which is crucial for presenting the TACA to the immune system effectively. nih.gov The length and flexibility of the hexyl chain help to ensure that the carbohydrate epitope is accessible for antibody recognition.

Peptide-drug conjugates (PDCs) represent a promising strategy for targeted cancer therapy. nih.gov PDCs consist of three main components: a homing peptide that specifically binds to receptors overexpressed on cancer cells, a potent cytotoxic payload (drug), and a chemical linker that connects them. nih.gov This design allows for the selective delivery of the cytotoxic agent to tumor cells, thereby increasing efficacy and reducing off-target toxicity. nih.gov

The linker is a critical element that influences the stability, solubility, and release mechanism of the PDC. nih.gov this compound serves as a versatile heterobifunctional linker in PDC design. Its amine end can be coupled to the cytotoxic drug, while the thioacetate end, after deprotection, provides a thiol for conjugation to the targeting peptide. This strategy is used to create conjugates with specific release properties, aiming for structural integrity in circulation and efficient drug release once inside the target cell. nih.gov The design of hybrid peptides, which combine different functional sequences like anticancer peptides (ACPs) and cell-penetrating peptides (CPPs), is an emerging area where such linkers can be used to generate novel therapeutic molecules with enhanced cytotoxic effects. explorationpub.com

Nitric oxide (NO) is a critical signaling molecule involved in various physiological processes, but its therapeutic potential is often limited by its short half-life and lack of targeted delivery. nih.gov To address this, significant research has focused on developing materials that can store and release NO in a controlled manner. One major class of NO donors is S-nitrosothiols (RSNOs), which can release NO when triggered by factors such as light, heat, or metal ions. nih.gov

This compound is a key precursor in the design of NO-releasing particles, particularly those based on silica (B1680970) scaffolds. The design principle involves:

Using the amine group of the linker to covalently attach it to the surface of a particle, such as fumed silica. umich.edu

Hydrolyzing the thioacetate group to generate a surface decorated with free thiol groups.

Reacting these thiols with a nitrosating agent (e.g., t-butylnitrite) to form S-nitrosothiols. umich.edu

This method allows for the creation of materials with a high loading capacity of NO. umich.edu The resulting particles can be incorporated into polymer films or coatings for medical devices, offering a platform for localized and controlled NO release. nih.govumich.edu Research on related structures, such as N-(6-aminohexyl)aminopropyltrimethoxysilane, further highlights the utility of the 6-aminohexyl moiety in creating NO-releasing silica-based materials. unc.edu

Table 2: Design Principles for NO-Releasing Materials

Principle Role of this compound Desired Outcome Reference
Covalent Immobilization of NO Donors Amine group anchors the molecule to a stable scaffold (e.g., silica nanoparticles). Prevents leaching of the donor and allows for localized delivery. umich.edu
S-Nitrosothiol (RSNO) Formation The thioacetate is deprotected to a thiol, which is then converted to an S-nitrosothiol. Creates a stable NO reservoir that can release NO under specific triggers. nih.govumich.edu

In muco-obstructive lung diseases like cystic fibrosis, mucus becomes abnormally thick and viscoelastic due to the excessive cross-linking of mucin proteins via disulfide bonds. nih.govchemrxiv.org Mucolytic agents are drugs designed to break down this mucus structure, making it easier to clear from the airways. researchgate.net The primary mode of action for classic mucolytics, such as N-acetylcysteine (NAC), is the cleavage of these disulfide bonds by a free thiol group. nih.govkcl.ac.uk

The design of new and more effective mucolytics is an active area of research. nih.govchemrxiv.org A key principle in this development is the use of thiol-based compounds. This compound fits into this research domain as a potential prodrug. The thioacetate group is relatively stable but can be hydrolyzed in the biological environment of the lungs to release the active free thiol. This thiol can then participate in disulfide exchange reactions with mucin polymers, reducing mucus viscosity. This prodrug approach could potentially improve the stability and delivery of the active agent to the target site.

Glycoscience and Carbohydrate Recognition Studies

Beyond therapeutic applications, understanding the biological roles of carbohydrates requires tools to study their interactions with proteins and other molecules. Glycan microarrays are powerful platforms for high-throughput analysis of carbohydrate-binding events. Creating these arrays involves the immobilization of a large number of different carbohydrate structures onto a solid surface.

The versatile linker chemistry offered by this compound is directly applicable here. It can be used to attach carbohydrates to the surface of microarray slides or biosensors. The amine group can react with surfaces activated with N-hydroxysuccinimide (NHS) esters, while the deprotected thiol provides a nucleophile for coupling to an electrophilic site on the carbohydrate, or vice versa. This stable, covalent attachment ensures that the carbohydrates are properly oriented and accessible for binding studies, facilitating research into their function in health and disease.

Synthesis of Glycosides and Glycomimetics for Biological Probing

A key application of the 6-aminohexyl spacer, derived from compounds like this compound, is in the synthesis of glycosides for biological studies. These synthetic glycosides are crucial for investigating the roles of carbohydrates in various biological processes. Researchers have successfully synthesized tumor-associated carbohydrate antigens, such as the H-type 1 and Lewis B antigens, as 6-aminohexyl glycosides. researchgate.net This process often involves converting protected carbohydrate intermediates into 6-azido hexyl glycosides, which are then reduced to yield the target 6-aminohexyl glycosides. researchgate.net The amino group provides a versatile point of attachment for immobilization or conjugation to other molecules.

The synthesis of sulfur-containing glycosides, or thioglycosides, is a fundamental strategy in carbohydrate chemistry. nih.govnih.gov These compounds can act as inert moieties or as intermediates that can be activated to form other glycosidic linkages. nih.gov The use of a bifunctional linker like the 6-aminohexyl group allows these synthesized carbohydrate structures to be used as probes in biological assays.

Synthesized Glycoside Linker Type Intended Application Reference
H-type 1 Antigen6-AminohexylImmunotherapeutics, ELISA experiments researchgate.net
Lewis B Antigen6-AminohexylImmunotherapeutics, ELISA experiments researchgate.net

Probes for Carbohydrate-Receptor Binding Interactions

The 6-aminohexyl glycosides of specific antigens are explicitly designed for use in enzyme-linked immunosorbent assays (ELISA). researchgate.net In this context, the carbohydrate portion of the molecule acts as the binding epitope for specific receptors or antibodies, while the aminohexyl linker serves to immobilize the carbohydrate onto the surface of an assay plate or sensor. This immobilization is critical for studying the binding interactions that are fundamental to many biological recognition events. By using these synthetic probes, researchers can quantify binding affinities, screen for potential inhibitors, and elucidate the structural requirements for carbohydrate-receptor recognition.

Research in Cellular Communication and Signaling

Cell-to-cell communication is essential for the coordination of cellular behavior in multicellular organisms, governing processes like development, tissue homeostasis, and immune responses. nih.govnih.gov This communication often occurs through the interaction of ligands and receptors on the cell surface. nih.govnih.gov Carbohydrates are key players in these interactions.

Probes constructed using this compound are instrumental in dissecting these complex signaling pathways. By attaching specific carbohydrate ligands to surfaces or nanoparticles via the linker, researchers can create controlled environments to study how cells interact with these carbohydrates. This allows for the investigation of specific ligand-receptor binding events that trigger downstream signaling cascades within the cell. nih.gov Deciphering these intercellular communication networks is critical for understanding disease states and discovering new therapeutic targets. nih.gov

Nanomaterials and Surface Science

The thiol group (exposed after deacetylation of the ethanethioate) has a strong affinity for noble metal surfaces, making this compound a foundational component in surface science and the construction of nanomaterials.

Molecular Linkers for Nanostructure Assembly

Molecular linkers are crucial for the bottom-up assembly of nanostructures, connecting different components to create functional hybrid systems. dtu.dkrsc.org Compounds with specific functional groups that selectively bind to different materials are highly sought after. dtu.dk this compound is an excellent example of such a linker, as its thiol group can bind selectively to metal surfaces, while its amino group can bind to other materials, such as semiconductor oxides, or be used for further chemical modification. dtu.dk This selective binding allows for the precise assembly of metal-semiconductor nano-hybrid systems, which have applications in photovoltaics and photocatalysis. dtu.dk

Functionalization of Metal Surfaces and Nanoparticles

The functionalization of metal surfaces and nanoparticles is essential to prevent their aggregation, improve stability, and impart specific chemical or biological activity. nih.gov Thiol-based chemistry is a dominant and robust method for modifying noble metal surfaces, such as gold and silver. digitellinc.com The sulfur atom of a thiol forms a stable bond with the metal surface atoms. nih.gov

This compound provides a straightforward route to this functionalization. The ethanethioate group serves as a protected form of the thiol, which can be cleaved to allow the sulfur to anchor the molecule to a metal nanoparticle. This process coats the nanoparticle with a layer of molecules exposing a terminal amino group, which can then be used to attach proteins, DNA, drugs, or other functional moieties. This strategy has been widely employed to create functionalized nanoparticles for applications in nanomedicine, biosensing, and catalysis. mdpi.commdpi.com

Analytical Methodologies for Characterization and Study

Spectroscopic Techniques

Spectroscopy is a cornerstone in the analysis of S-(6-Aminohexyl) ethanethioate, providing detailed information about its molecular structure, composition, and behavior in various environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular framework, including the connectivity of atoms and the chemical environment of specific protons and carbons.

¹H NMR spectra provide data on the number of different types of protons, their electronic environments, and their proximity to other protons. For a compound like this compound, the spectrum would exhibit characteristic signals for the acetyl group's methyl protons, the methylene (B1212753) protons of the hexyl chain, and the protons adjacent to the sulfur and nitrogen atoms. The chemical shifts (δ), splitting patterns (multiplicity), and integration values are key parameters for structural assignment.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for a complete carbon count. Key signals would include the carbonyl carbon of the thioester group, the carbons of the hexyl chain, and the methyl carbon of the acetyl group.

While specific spectral data for this compound is not publicly available, representative data from analogous thioester compounds illustrate the expected chemical shifts. rsc.org Combining various 1D and 2D NMR experiments allows for a complete and unambiguous assignment of all proton and carbon signals, confirming the molecule's precise structure. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Thioester Moieties

This table presents typical chemical shift ranges for protons and carbons in structures analogous to this compound, as observed in deuterated chloroform (B151607) (CDCl₃). rsc.org

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
CH₃-C=O2.3 - 2.430 - 32
-S-CH₂-2.8 - 3.028 - 35
-CH₂- chain1.2 - 1.725 - 30
-CH₂-NH₂2.6 - 2.840 - 42
C=O---195 - 200

Mass Spectrometry (e.g., Electrospray Ionization Mass Spectrometry, High-Resolution ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby providing the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for polar molecules like this compound, as it minimizes fragmentation and typically produces protonated molecular ions [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. nih.govresearchgate.net For this compound (C₈H₁₇NOS), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass to the theoretically calculated mass.

Table 2: Representative High-Resolution Mass Spectrometry (HRMS) Data

This table shows an example of how HRMS data is presented for confirming the elemental composition of a thioester compound. rsc.org

Ion Calculated m/z Found m/z
[C₈H₁₇NOS + H]⁺176.1109176.1107

Surface-Enhanced Raman Spectroscopy (SERS) for Molecular Binding Studies

Surface-Enhanced Raman Spectroscopy (SERS) is an ultrasensitive vibrational spectroscopy technique that allows for the detection of molecules at extremely low concentrations, even down to the single-molecule level. thno.org The technique relies on the enhancement of the Raman scattering signal from molecules adsorbed onto or in close proximity to nanostructured metal surfaces, typically gold or silver. nih.govyoutube.com

This compound is an ideal candidate for SERS studies due to the presence of a terminal thiol group (after hydrolysis of the thioester) or the sulfur atom in the thioester linkage, which exhibits a strong affinity for gold and silver surfaces. rsc.orgsemanticscholar.org This affinity facilitates the formation of a stable self-assembled monolayer on the SERS-active substrate.

In the context of molecular binding studies, SERS can provide detailed information about:

Orientation and Conformation: Changes in the relative intensities of SERS peaks can indicate the orientation of the molecule with respect to the metal surface.

Binding Interactions: The formation of new vibrational bands or shifts in existing bands can signify specific interactions between the analyte and another molecule or the surface itself. This is particularly useful for studying how this compound binds to target proteins or other biological molecules immobilized on the SERS substrate. rsc.org

UV/Vis Spectroscopy for Nanomaterial Interactions

Ultraviolet-Visible (UV/Vis) spectroscopy is a versatile technique used to study the electronic transitions within a molecule. nih.gov While this compound itself may have limited absorption in the UV/Vis range, this technique is highly effective for studying its interactions with nanomaterials, such as gold or titanium dioxide nanoparticles. nih.govnih.gov

When molecules bind to the surface of nanoparticles, they can alter the electronic environment of the nanoparticle, leading to a change in its optical properties. nih.gov Specifically, the interaction can cause a shift in the nanoparticle's surface plasmon resonance (SPR) peak.

Monitoring Conjugation: By monitoring the UV/Vis spectrum of a nanoparticle solution while titrating with this compound, one can observe the binding process in real-time.

Detecting Interactions: A bathochromic (red) or hypsochromic (blue) shift in the SPR peak upon addition of the compound is a clear indicator of a binding interaction. nih.gov This method provides a simple and rapid way to confirm the successful conjugation of the molecule to the nanoparticle surface.

Chromatographic Separation and Purification

Chromatographic techniques are essential for the isolation and purification of this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis and purification of non-volatile and thermally sensitive compounds. mdpi.com The method separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

For this compound, a reversed-phase HPLC (RP-HPLC) method would typically be employed. mdpi.com

Stationary Phase: A nonpolar stationary phase, such as a C18 (octadecylsilyl) silica (B1680970) gel, is commonly used.

Mobile Phase: A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is used to elute the compound from the column. The polarity of the mobile phase can be adjusted (gradient elution) to achieve optimal separation.

Detection: A UV detector is often used, monitoring the eluent at a specific wavelength where the compound or its derivatives absorb light. For compounds lacking a strong chromophore, derivatization with a fluorescent tag may be necessary before analysis. diva-portal.org

HPLC is crucial for determining the purity of a synthesized batch of this compound by quantifying the main peak area relative to any impurity peaks. bwise.krresearchgate.net It is also used for preparative purposes to isolate the pure compound from byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. nih.gov For a compound like this compound, which contains a polar primary amine group, direct analysis by GC-MS is challenging due to its low volatility. Therefore, a derivatization step is typically required prior to analysis. americanpeptidesociety.orgnih.gov

The primary amino group is chemically modified, for instance, through silylation (e.g., using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA) or acylation, to replace the active hydrogens with nonpolar groups. This process increases the volatility and thermal stability of the analyte, allowing it to be vaporized and passed through the GC column.

Research Findings: In a typical GC-MS analysis, the derivatized this compound is injected into the GC system, where it is separated from any impurities based on its boiling point and interaction with the column's stationary phase. As the separated components exit the column, they enter the mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a molecular fingerprint.

The primary applications of GC-MS for this compound would be:

Purity Assessment: To confirm the purity of a synthesized batch of this compound and identify any residual starting materials or by-products.

Structural Confirmation: The mass spectrum provides the molecular weight of the derivatized compound and characteristic fragmentation patterns, which can be used to confirm its chemical structure. For example, the spectrum would show fragments corresponding to the loss of specific chemical groups from the parent molecule.

Surface Characterization Techniques

This compound is a precursor for forming amino-terminated self-assembled monolayers (SAMs), typically on gold surfaces. This process involves the in situ cleavage of the thioacetate (B1230152) group to reveal a thiol, which then forms a covalent bond with the gold substrate. The hexyl chains assemble, and the terminal amino groups form the new surface interface. Characterizing this surface is essential to confirm the formation, quality, and functionality of the monolayer.

Atomic Force Microscopy (AFM) for Surface Morphology and Single-Molecule Force Analysis

Atomic Force Microscopy (AFM) is a versatile scanning probe microscopy technique that provides ultra-high-resolution, three-dimensional topographical images of surfaces. nih.gov It can also be used in a force spectroscopy mode to measure forces at the nanonewton scale, providing insights into the mechanical and chemical properties of a surface. ntu.edu.sg

Surface Morphology: In imaging mode, an AFM tip is scanned across the surface of the SAM. By monitoring the deflection of the cantilever, a detailed topographical map of the surface is generated. This analysis is crucial for evaluating the quality of the SAM formed from this compound. Researchers can visualize:

Uniformity and Coverage: AFM images can confirm whether a complete, uniform monolayer has formed or if it is composed of disordered regions, domains, or pinholes.

Surface Roughness: The root-mean-square (rms) roughness can be calculated from the topography, providing a quantitative measure of the surface's smoothness. A well-ordered SAM typically exhibits a very low rms value, often less than 0.5 nm. ntu.edu.sg

Defects: The presence of defects such as vacancy islands, which can be a signature of SAM formation on gold, can be identified and quantified. nih.gov

Single-Molecule Force Analysis: Single-molecule force spectroscopy, often referred to as chemical force microscopy (CFM), uses a chemically functionalized AFM tip to probe specific interactions with the sample surface. ntu.edu.sg To study an amino-terminated SAM, the AFM tip could be functionalized with, for example, carboxyl groups (-COOH).

By bringing the functionalized tip into contact with the surface and then retracting it, the adhesion force between the tip and the surface can be measured. This force is dependent on the interactions between the chemical groups on the tip and the surface. For an amino-terminated surface, this technique can be used to:

Map Chemical Functionality: By measuring adhesion forces across the surface, a map of the distribution of amino groups can be generated, confirming their presence and homogeneity.

Determine Surface pK1/2: The interaction between an acidic tip and a basic amino-terminated surface is highly dependent on pH. By measuring the adhesion force as a function of the solution's pH (a "force titration"), the apparent surface dissociation constant (pK1/2) of the amino groups can be determined. ntu.edu.sgresearchgate.net This provides critical information about the chemical reactivity of the surface. A significant change in adhesion force occurs around the pK1/2 value as the amino groups become protonated (-NH3+), altering the electrostatic interaction with the tip. ntu.edu.sg

ParameterTypical Value for Amino-Terminated SAMSignificance
Surface Roughness (rms) < 0.5 nmIndicates a smooth, well-ordered monolayer.
Adhesion Force (vs. COOH tip) pH-dependent (e.g., high at neutral pH, low at acidic pH)Confirms presence and chemical reactivity of amino groups.
Surface pK1/2 ~7.4Characterizes the acid-base properties of the surface amino groups. ntu.edu.sg

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical state of the elements within the top 1-10 nm of a material's surface. mdpi.comdss.go.th This makes it an ideal tool for confirming the successful formation and chemical integrity of a SAM derived from this compound. beilstein-journals.orgmdpi.com

In an XPS experiment, the surface is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is characteristic of the element and its chemical environment (i.e., its oxidation state and bonding partners). acs.org

Research Findings: For a SAM formed from this compound on a gold (Au) substrate, XPS analysis would provide the following key information:

Elemental Composition: A survey scan would detect the presence of all expected elements: Carbon (C 1s), Nitrogen (N 1s), Sulfur (S 2p), and Oxygen (O 1s), along with the signal from the Gold (Au 4f) substrate. The relative atomic percentages can be used to estimate the monolayer's purity and stoichiometry. mdpi.com

Confirmation of Thiolate Bonding: A high-resolution scan of the S 2p region is critical. For a successfully formed SAM, the spectrum would show a doublet (S 2p3/2 and S 2p1/2) with a binding energy characteristic of a thiolate species covalently bonded to gold (typically around 162 eV for the S 2p3/2 peak). uh.edu The absence of signals at higher binding energies (e.g., >166 eV) would indicate a lack of oxidized sulfur species. bwise.kr

Confirmation of Amino Terminus: A high-resolution scan of the N 1s region would show a peak at approximately 400 eV, confirming the presence of the terminal amino groups at the surface of the monolayer. acs.org

Monolayer Integrity: The C 1s high-resolution spectrum can be deconvoluted to show components corresponding to the C-C/C-H bonds of the alkyl chain, the C-S bond, and the C-N bond, further confirming the structure of the adsorbed molecule. The attenuation of the Au 4f substrate signal compared to a bare gold surface can also be used to estimate the thickness of the monolayer. beilstein-journals.org

Element (Core Level)Typical Binding Energy (eV)Interpretation for this compound SAM
S 2p3/2 ~162.0 eVConfirms covalent bonding of sulfur to the gold substrate (thiolate). uh.edu
N 1s ~400.0 eVConfirms the presence of terminal amino (-NH2) groups at the surface. acs.org
C 1s ~285.0 eVCorresponds to the hydrocarbon backbone of the molecule.
Au 4f7/2 ~84.0 eVSignal from the underlying gold substrate. Its attenuation indicates monolayer coverage. beilstein-journals.org

Mechanistic Insights and Theoretical Considerations

Elucidation of Reaction Mechanisms (e.g., Desulfurization under Reductive Conditions)

The thioester linkage in S-(6-Aminohexyl) ethanethioate is a key functional group that dictates much of its chemical reactivity. One of the important reactions of thioesters is their cleavage, particularly under reductive conditions, which leads to desulfurization. While the carbonyl center in thioesters is reactive towards nucleophiles, the carbon-sulfur bond can also be cleaved under specific reductive environments wikipedia.org.

The desulfurization of S-alkyl thioacetates under reductive conditions can proceed through various mechanisms depending on the reducing agent and reaction conditions. A common approach involves the use of reducing agents that can facilitate the cleavage of the C–S bond. For instance, methods have been developed for the removal of a thioacetyl group via desulfurization under ultraviolet (UV) light in the presence of a reducing agent. This process typically involves the formation of a radical intermediate followed by hydrogen atom abstraction to yield the desulfurized product.

A plausible mechanism for the reductive desulfurization of this compound involves the initial formation of a radical anion intermediate upon interaction with the reducing species. This intermediate can then undergo fragmentation, leading to the cleavage of the carbon-sulfur bond. The presence of the amino group in the hexyl chain could potentially influence the reaction pathway, although specific studies on its intramolecular effects in this context are not widely reported. The general reactivity of thioesters suggests that the C-S bond is weaker than the corresponding C-O bond in esters, making the thiolate a better leaving group gonzaga.edu.

Illustrative data from a hypothetical study on the reductive desulfurization of this compound is presented in Table 1.

Reducing AgentConditionsConversion (%)Major Product
NaBH4/EthanolRoom Temp, 24h456-Aminohexan-1-ol
LiAlH4/THF0°C to RT, 12h856-Aminohexan-1-ol
H2/Raney Nickel50°C, 10 atm, 18h95Hexylamine
TCEP/UV (365 nm)Aqueous buffer, 4h70N-(6-aminohexyl)acetamide

Studies of Molecular Interactions and Binding Affinities (e.g., Protein-Inhibitor Interactions, Carbohydrate-Sensor Binding)

The bifunctional nature of this compound, possessing both a reactive thioester and a flexible amino-terminated alkyl chain, makes it an interesting candidate for studies of molecular interactions and binding affinities. The aminohexyl group can act as a spacer arm, a feature commonly exploited in affinity chromatography to attach ligands to a solid support for the purification of proteins springernature.com. This suggests that the aminohexyl chain can position the thioacetate (B1230152) moiety for interaction within a binding site or can itself participate in binding.

Protein-Inhibitor Interactions: In the context of protein-inhibitor interactions, the thioester group can act as a covalent modifier of nucleophilic residues (such as cysteine or serine) in an enzyme's active site. The amino group can form ionic interactions or hydrogen bonds with acidic residues, contributing to the binding affinity and specificity. For instance, amino acid thioester derivatives have been investigated as inhibitors of metallo-β-lactamases, where the thioester scaffold shows significant inhibitory activity nih.gov. The hexyl chain provides conformational flexibility, allowing the molecule to adapt to the topology of the binding pocket.

Carbohydrate-Sensor Binding: The recognition of carbohydrates by proteins is often characterized by weak affinities, making the design of synthetic sensors challenging nih.gov. A molecule like this compound could be explored as a component of a carbohydrate sensor. The amino group can be functionalized to attach a reporter molecule, while the thioester could be part of a recognition motif or a reactive handle for surface immobilization. The flexible alkyl chain allows for optimal positioning of the recognition element to interact with carbohydrate hydroxyl groups through hydrogen bonding or other non-covalent interactions.

An illustrative summary of binding affinities for a hypothetical interaction of this compound derivatives with a target protein is shown in Table 2.

DerivativeTarget ProteinBinding Affinity (Kd, µM)Primary Interaction Type
This compoundThiol Protease X15.2Covalent (thioester) and electrostatic (amino)
N-acetyl-S-(6-aminohexyl) ethanethioateThiol Protease X55.8Covalent (thioester)
S-(6-Guanidinohexyl) ethanethioateThiol Protease X5.1Covalent (thioester) and enhanced electrostatic (guanidino)
S-(4-Aminobutyl) ethanethioateThiol Protease X28.9Covalent (thioester) and electrostatic (amino)

Computational Chemistry and Modeling in System Design and Understanding

Computational chemistry provides powerful tools to investigate the properties and reactivity of molecules like this compound at an atomic level. Methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can offer deep insights into its behavior and guide the design of new applications github.ioeasychair.org.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to study the electronic structure, conformational preferences, and reactivity of this compound nih.govmdpi.com. For instance, DFT can be used to calculate the bond dissociation energies to predict the lability of the C-S bond under different conditions. It can also be used to model the transition states of reactions, such as the hydrolysis or aminolysis of the thioester, to elucidate the reaction mechanism and predict reaction rates. Conformational analysis using DFT can reveal the preferred spatial arrangement of the flexible hexyl chain, which is crucial for understanding its binding to macromolecules.

Molecular Dynamics (MD) Simulations: MD simulations are invaluable for studying the dynamic behavior of this compound and its interactions with other molecules, such as proteins or in solution figshare.comnih.govmdpi.com. In the context of protein-inhibitor interactions, MD simulations can be used to dock the molecule into a binding site and simulate its behavior over time. This can reveal the key intermolecular interactions, the stability of the binding pose, and the conformational changes in both the ligand and the protein upon binding. For carbohydrate-sensor applications, MD simulations can help in understanding how the flexible aminoalkyl chain orients itself to present the sensing moiety to the carbohydrate and the nature of the interactions that lead to a detectable signal.

Table 3 provides an example of computational data that could be generated for this compound.

Computational MethodCalculated PropertyValueSignificance
DFT (B3LYP/6-31G)C-S Bond Dissociation Energy (kcal/mol)72.5Indicates relative stability of the thioester bond.
DFT (B3LYP/6-31G)Proton Affinity of Amino Group (kcal/mol)225.1Relates to the basicity and potential for ionic interactions.
MD Simulation (100 ns)End-to-end distance of hexyl chain (Å)4.5 - 7.8Characterizes the flexibility of the spacer arm.
Molecular DockingBinding Energy to Target X (kcal/mol)-8.2Predicts the thermodynamic favorability of binding.

Q & A

Q. What are the common synthetic routes for S-(6-aminohexyl) ethanethioate and its structural analogues?

this compound derivatives are typically synthesized via Ullmann condensation or Sonogashira cross-coupling reactions. For example, microwave-assisted Ullmann condensation using Cu(0) catalysis in phosphate buffer (120°C, 20 min) efficiently produces thioester-linked analogues . Alternative routes involve reacting ethanethiol with functionalized alkenes or carbonyl compounds under controlled conditions. Purification often employs column chromatography or recrystallization, with yields optimized by adjusting solvent polarity and temperature gradients.

Q. What chemical reactions are characteristic of thioester-containing compounds like this compound?

Key reactions include:

  • Oxidation : Conversion to sulfoxides/sulfones using H2O2 or mCPBA .
  • Reduction : Thiol generation via LiAlH4 or NaBH4.
  • Nucleophilic substitution : Replacement of the ethanethioate group with amines, alcohols, or thiols in polar aprotic solvents (e.g., DMF, DMSO) .
    Reaction kinetics depend on steric hindrance and electronic effects of substituents.

Q. How should researchers handle and store this compound to ensure stability?

Store at -20°C under inert atmosphere (N2 or Ar) to prevent hydrolysis or oxidation . Use anhydrous solvents (e.g., DCM, THF) for reactions. Stability tests via TLC or HPLC are recommended every 6 months to monitor degradation, particularly for fluorinated derivatives prone to defluorination .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the yield of this compound derivatives?

Microwave irradiation enhances reaction efficiency by enabling rapid, uniform heating. For example, Ullmann condensations achieve >85% yield in 20 minutes at 120°C compared to 24+ hours conventionally . Key parameters:

  • Power: 300–500 W for even thermal distribution.
  • Solvent: Phosphate buffer (pH 7–8) minimizes side reactions.
  • Catalyst loading: 10 mol% Cu(0) optimizes cross-coupling efficiency.

Q. What analytical techniques are critical for characterizing thioester compounds and resolving structural ambiguities?

  • NMR : <sup>1</sup>H/<sup>13</sup>C NMR identifies thioester peaks (δ ~2.3 ppm for -SCOCH3; δ ~190 ppm for C=O) .
  • HRMS : Confirms molecular weight with <1 ppm error (e.g., m/z 357.0920 for C21H18O2SNa) .
  • IR : C=O stretches at ~1706 cm<sup>-1</sup> and S-CO at ~616 cm<sup>-1</sup> .
    For fluorinated derivatives, <sup>19</sup>F NMR detects defluorination artifacts .

Q. How can conflicting solubility data for fluorinated ethanethioate derivatives be resolved experimentally?

Fluorinated chains (e.g., C12H7F17OS) exhibit paradoxical solubility: hydrophobic yet polar due to fluorine’s electronegativity. Use phase-solubility diagrams with co-solvents (e.g., DMSO:water gradients) to map solubility profiles . Dynamic light scattering (DLS) quantifies aggregation in aqueous buffers, informing formulation strategies (e.g., liposomal encapsulation).

Q. What strategies optimize nucleophilic substitution reactions for this compound in peptide conjugation?

  • pH control : Maintain pH 8–9 (borate buffer) to deprotonate amine nucleophiles without hydrolyzing the thioester .
  • Catalysis : Add 1–5 mol% DMAP to accelerate substitution .
  • Protection/deprotection : Use Boc groups for aminohexyl side chains to prevent undesired crosslinking .
    Monitor progress via MALDI-TOF MS for real-time peptide modification tracking.

Q. How does molecular docking predict the bioactivity of ethanethioate derivatives against enzymes like 5-lipoxygenase (5-LOX)?

Docking studies (e.g., AutoDock Vina) simulate ligand-enzyme interactions. For S-(3-hydroxyphenyl) ethanethioate derivatives:

  • Binding affinity : ΔG values <-3.5 kcal/mol indicate stable binding .
  • Key interactions : Hydrophobic contacts with Leu<sup>368</sup> and hydrogen bonds with Gln<sup>557</sup> stabilize the complex .
    Validate predictions via enzymatic assays (IC50 measurements) and mutagenesis studies.

Q. How can researchers address stability challenges in aqueous environments during biological assays?

  • Prodrug design : Convert thioesters to stable thioethers using bioreducible linkers .
  • Lyophilization : Formulate with trehalose or mannitol to enhance shelf-life .
  • Chelators : Add EDTA (1 mM) to suppress metal-catalyzed oxidation .

Q. What statistical methods are appropriate for analyzing bioactivity data from enzyme inhibition assays?

  • Dose-response curves : Fit with nonlinear regression (e.g., Hill equation) to calculate IC50 and Hill coefficients .
  • ANOVA : Compare means across treatment groups (α = 0.05, Tukey’s post-hoc test).
  • Principal Component Analysis (PCA) : Identify structural features correlating with activity (e.g., fluorine content vs. IC50) .

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